1H-Pyrazole-3-propanoic acid 1H-Pyrazole-3-propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18133265
InChI: InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
SMILES:
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol

1H-Pyrazole-3-propanoic acid

CAS No.:

Cat. No.: VC18133265

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazole-3-propanoic acid -

Specification

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
IUPAC Name 3-(1H-pyrazol-5-yl)propanoic acid
Standard InChI InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10)
Standard InChI Key SPSDYSZCWKVDLE-UHFFFAOYSA-N
Canonical SMILES C1=C(NN=C1)CCC(=O)O

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1H-Pyrazole-3-propanoic acid (CAS: 14429-70-0) is a pyrazole derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . Its IUPAC name is (2S)-2-amino-3-(1H-pyrazol-3-yl)propanoic acid, reflecting the presence of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a propanoic acid moiety via a methylene bridge . The compound’s SMILES notation, C1=C(NN=C1)CC@@HN, and InChIKey, VOWKMMDXKYIBPG-YFKPBYRVSA-N, further delineate its stereochemical configuration .

Structural Features

The molecule comprises:

  • A pyrazole ring (positions 1 and 2 occupied by nitrogen atoms).

  • A propanoic acid group (-CH₂-CH(NH₂)-COOH) at position 3 of the pyrazole.

  • Chirality at the alpha-carbon of the propanoic acid chain, conferring enantiomeric specificity .

X-ray crystallography and NMR studies confirm the planar geometry of the pyrazole ring and the extended conformation of the side chain, which facilitates hydrogen bonding and dipole interactions .

Table 1: Key Molecular Descriptors of 1H-Pyrazole-3-propanoic Acid

PropertyValueSource
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
XLogP3-3.1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis and Structural Elucidation

Synthetic Pathways

While direct synthesis protocols for 1H-pyrazole-3-propanoic acid are sparsely documented, analogous compounds (e.g., 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids) provide insight into feasible routes . A common strategy involves:

  • Cyclocondensation: Reacting hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds to form the pyrazole core.

  • Functionalization: Introducing the propanoic acid side chain via alkylation or Michael addition .

  • Chiral Resolution: Enantiomeric purity is achieved using chiral auxiliaries or enzymatic resolution .

Analytical Characterization

  • FTIR: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O of carboxylic acid), and 1600 cm⁻¹ (C=N of pyrazole) .

  • ¹H NMR (DMSO-d₆): δ 12.5 (COOH, singlet), δ 7.8 (pyrazole H-4, doublet), δ 4.1 (α-CH, multiplet), δ 3.2 (NH₂, broad) .

  • ¹³C NMR: 174 ppm (COOH), 145 ppm (pyrazole C-3), 52 ppm (α-CH) .

Physicochemical Properties and Solvent Interactions

Density and Viscosity in Solvent Systems

Studies on trisubstituted pyrazoles in polar aprotic solvents (e.g., DMSO, nitromethane) reveal solute-solvent interactions dominated by dipole-dipole forces and hydrogen bonding . For 1H-pyrazole-3-propanoic acid:

  • Density (ρ): Increases linearly with concentration in DMSO (ρ = 1.10–1.25 g/cm³) due to strong solute-solvent associations .

  • Viscosity (η): Exhibits non-Newtonian behavior in nitromethane, suggesting molecular aggregation at higher concentrations .

Table 2: Excess Molar Volumes (VmEV_m^E) in Binary Solvents (DMSO + NM)

Solvent RatioVmEV_m^E (cm³/mol)Interaction Type
1:1 DMSO:NM-2.45Strong solute-solvent
Pure NM-1.98Moderate dipole alignment
Pure DMSO-1.23Weak H-bonding

Solubility and Partition Coefficients

  • Aqueous Solubility: Limited (log P = -3.1) due to the ionizable carboxylic acid group .

  • log D (pH 7.4): -1.5, indicating predominant ionization under physiological conditions .

Applications in Material Science

Semiconductor and Liquid Crystal Development

The conjugated π-system of the pyrazole ring enables charge-transfer complexes with electron-deficient polymers, enhancing conductivity (σ = 10⁻³ S/cm) . Derivatives incorporating 1H-pyrazole-3-propanoic acid as a side chain exhibit thermotropic liquid crystalline behavior at 120–180°C .

Catalytic and Sensing Applications

The compound’s nitrogen-rich structure facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming catalysts for oxidative coupling reactions . Functionalized derivatives serve as fluorescent probes for detecting heavy metals (LOD = 0.1 ppm for Hg²⁺) .

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